
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has a mechanism of action that affects the body's biochemical and physiological processes.
作用機序
The mechanism of action of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the disruption of biochemical and physiological processes, resulting in the observed effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone vary depending on the specific application. In antimicrobial studies, the compound has been shown to inhibit the growth of various bacteria and fungi. In anticancer studies, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments is its specificity. The compound has been shown to target specific enzymes and proteins, making it a useful tool for studying these processes. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Another potential direction is the development of new cancer therapies based on the compound's anticancer properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in other areas of medicine.
Conclusion
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been shown to affect biochemical and physiological processes in the body. While there are advantages and limitations to using the compound in lab experiments, there are several future directions for its study, including the development of new antibiotics and cancer therapies.
合成法
The synthesis of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone involves a series of chemical reactions. The first step is the synthesis of 6-fluoro-3,4-dihydro-2H-quinolin-1-amine, which is then reacted with thiadiazol-4-carboxylic acid to form the desired product. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anticancer properties, making it a possible candidate for the development of new cancer therapies.
特性
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-4-11-8(6-9)2-1-5-16(11)12(17)10-7-18-15-14-10/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPRGNVGVFQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

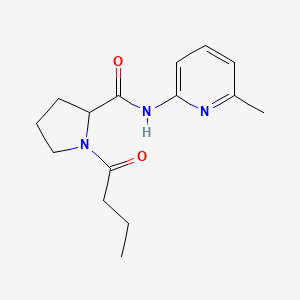
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
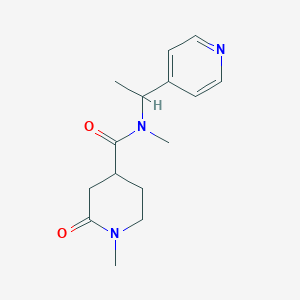
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
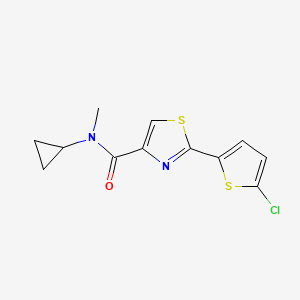
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
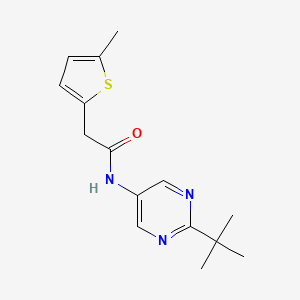
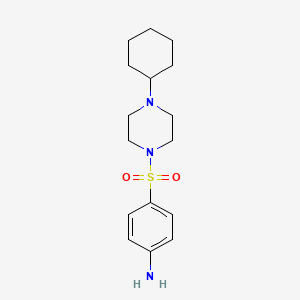

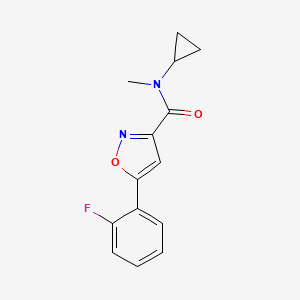
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)